molecular formula C6H7F3O3 B2855210 4-(Trifluoromethyl)oxolane-2-carboxylic acid CAS No. 2385241-16-5

4-(Trifluoromethyl)oxolane-2-carboxylic acid

Cat. No.: B2855210
CAS No.: 2385241-16-5
M. Wt: 184.114
InChI Key: MHWJYCMUQLBOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)oxolane-2-carboxylic acid is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a trifluoromethyl group attached to an oxolane ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of oxolane-2-carboxylic acid with trifluoromethylating agents under controlled conditions

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)oxolane-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)oxolane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxolane compounds.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogenating agents). The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various oxolane derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

4-(Trifluoromethyl)oxolane-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It finds utility in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, which can influence its reactivity and interactions with other molecules. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Trifluoromethyl)oxolane-2-carboxylic acid include:

  • 5-(Trifluoromethyl)oxolane-2-carboxylic acid
  • 4-(Trifluoromethyl)tetrahydrofuran-2-carboxylic acid
  • 4-(Trifluoromethyl)oxane-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific trifluoromethyl substitution on the oxolane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(trifluoromethyl)oxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)3-1-4(5(10)11)12-2-3/h3-4H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWJYCMUQLBOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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